Acide 3-fluoro-2-iodobenzoïque

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of halogenated benzoic acids typically involves the use of starting materials that are functionalized with the desired halogens. For instance, the synthesis of 2-fluoro-6-iodobenzoic acid is achieved by starting with 2-amino-6-fluorobenzoic acid, followed by carboxyl group protection, diazotization, iodosubstitution, and deprotection . Similarly, 3-borono-5-fluorobenzoic acid is synthesized using a two-step reaction starting from an organic lithium reagent . These methods suggest that the synthesis of 3-fluoro-2-iodobenzoic acid could follow analogous pathways, involving the appropriate placement of fluorine and iodine on the benzene ring.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms attached to the benzene ring, which can significantly influence the electronic properties of the molecule. For example, the crystal structure of 3-oxo-3H-2,1-benzoxiodol-1-yl o-fluorobenzoate, a related compound, shows chains of transoid "dimers" and is subject to topotactic transformations . This suggests that 3-fluoro-2-iodobenzoic acid may also exhibit interesting structural features that could affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Halogenated benzoic acids participate in various chemical reactions, often serving as building blocks for more complex molecules. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is used to prepare substituted nitrogenous heterocycles , and 3-borono-5-fluorobenzoic acid is used in Suzuki aryl-coupling reactions . These reactions are indicative of the potential reactivity of 3-fluoro-2-iodobenzoic acid in forming heterocyclic compounds and in coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by the nature and position of the halogen substituents. For example, solvatomorphism is observed in 3-fluorobenzoylaminophenyl 3-fluorobenzoate due to the interplay of hydrogen bonds and weak intermolecular interactions involving disordered fluorine . This indicates that 3-fluoro-2-iodobenzoic acid may also display unique solvatomorphic behavior and strong hydrogen bonding capabilities. Additionally, the presence of fluorine and iodine is likely to affect the acid's melting point, solubility, and overall stability.

Applications De Recherche Scientifique

Synthèse d'oxydants cycliques d'iode hypervalent (III)

Acide 3-fluoro-2-iodobenzoïque : est utilisé dans la synthèse d'oxydants cycliques d'iode hypervalent (III). Ce sont des oxydants verts non métalliques connus pour leur excellente recyclabilité et utilisés comme organocatalyseurs et réactifs efficaces dans diverses réactions .

Précurseur pour l'organocatalyse

Le composé sert de précurseur pour la préparation d'organocatalyseurs. Ces catalyseurs sont essentiels pour faciliter une large gamme de réactions chimiques, notamment l'alkynylation décarboxylative et l'acylarylation, qui sont essentielles dans la synthèse pharmaceutique .

Développement de réactifs de chimie verte

En tant que précurseur des composés cycliques d'iode hypervalent (III), l'this compound contribue au développement de la chimie verte en fournissant une voie vers des réactifs non explosifs et sans métaux qui peuvent être utilisés dans des conditions douces .

Intermédiaires pharmaceutiques

Ce composé est également important dans l'industrie pharmaceutique en tant qu'intermédiaire dans la synthèse de divers médicaments. Son rôle dans la formation structurale des principes pharmaceutiques actifs est crucial pour le développement de nouveaux médicaments .

Recherche en science des matériaux

En science des matériaux, l'this compound est utilisé dans la synthèse de nouveaux matériaux, y compris les polymères et les nanomatériaux, qui ont des applications potentielles dans l'électronique, les revêtements et d'autres technologies de pointe .

Recherche en synthèse organique

C'est un réactif précieux dans la recherche en synthèse organique, en particulier dans la construction de molécules organiques complexes. Sa réactivité avec différents substrats organiques permet la création de structures chimiques diverses .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that iodobenzoic acids, which are iodinated derivatives of benzoic acid, can interact with a variety of biological targets .

Mode of Action

Iodobenzoic acids are known to interact with their targets through the iodine atom bonded to the central benzene ring

Biochemical Pathways

It is known that iodobenzoic acids can be involved in various reactions, such as decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative c–h arylation, c–h hydroxylation, c-h oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .

Result of Action

Given its structural similarity to iodobenzoic acids, it may share some of their properties and effects .

Action Environment

The action of 3-Fluoro-2-iodobenzoic acid can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability

Propriétés

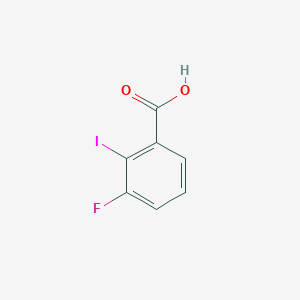

IUPAC Name |

3-fluoro-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPLPVNWMLRKTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624715 | |

| Record name | 3-Fluoro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

387-48-4 | |

| Record name | 3-Fluoro-2-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)